molecular formula C17H15N3O5S B269928 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Numéro de catalogue B269928
Poids moléculaire: 373.4 g/mol
Clé InChI: SRYNTDPXQJREMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as DB829, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. DB829 belongs to the class of compounds known as benzodioxinyl sulfonamides, which have been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mécanisme D'action

The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood, but it is thought to act by modulating the activity of certain enzymes and receptors in the body. Specifically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can reduce inflammation and pain. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity. By enhancing GABA receptor activity, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can reduce seizure activity and provide neuroprotection.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to have a range of biochemical and physiological effects. In animal studies, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to reduce inflammation and pain, decrease seizure activity, and improve cognitive function. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also been shown to have antioxidant and anti-apoptotic effects, suggesting that it may have potential in the treatment of conditions such as stroke and traumatic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is its broad range of pharmacological activities, making it a versatile compound for use in scientific research. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to be relatively safe and well-tolerated in animal studies, suggesting that it may have potential as a therapeutic agent in humans. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in humans, particularly in the treatment of chronic pain, epilepsy, and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide and to identify any potential side effects or limitations of its use.

Méthodes De Synthèse

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves a multi-step process that begins with the preparation of 2-(2-methyl-3-furyl)-1,3,4-oxadiazole-5-thiol, which is then reacted with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid chloride to yield the desired product. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been optimized to produce high yields and purity, making it suitable for use in scientific research applications.

Applications De Recherche Scientifique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential as a therapeutic agent in a range of disease conditions. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects, making it a promising candidate for the treatment of conditions such as chronic pain, epilepsy, and inflammatory disorders. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also been shown to have neuroprotective effects, suggesting that it may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

Nom du produit

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Formule moléculaire

C17H15N3O5S

Poids moléculaire

373.4 g/mol

Nom IUPAC

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H15N3O5S/c1-10-12(4-5-22-10)16-19-20-17(25-16)26-9-15(21)18-11-2-3-13-14(8-11)24-7-6-23-13/h2-5,8H,6-7,9H2,1H3,(H,18,21)

Clé InChI

SRYNTDPXQJREMX-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4

SMILES canonique

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.